[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid

Lipophilicity Drug-likeness Permeability

[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid (CAS 1004944-60-8) is a heterocyclic building block combining an adamantane cage, a 4-nitropyrazole ring, and an acetic acid side chain (C₁₅H₁₉N₃O₄, MW 305.33 g/mol, XLogP3 = 2, pKa = 4.72 ± 0.10 predicted). Its closest commercially available analogs—differing by halogen substitution, carboxylic acid attachment geometry, or pyrazole ring substituents—exhibit distinct physicochemical and procurement profiles that preclude generic interchangeability.

Molecular Formula C15H19N3O4
Molecular Weight 305.334
CAS No. 1004944-60-8
Cat. No. B2711612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid
CAS1004944-60-8
Molecular FormulaC15H19N3O4
Molecular Weight305.334
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C15H19N3O4/c19-13(20)6-14-2-10-1-11(3-14)5-15(4-10,9-14)17-8-12(7-16-17)18(21)22/h7-8,10-11H,1-6,9H2,(H,19,20)
InChIKeyQRYFBYMRTXTGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid (CAS 1004944-60-8): Physicochemical Profiling and Comparator Landscape for Informed Procurement


[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid (CAS 1004944-60-8) is a heterocyclic building block combining an adamantane cage, a 4-nitropyrazole ring, and an acetic acid side chain (C₁₅H₁₉N₃O₄, MW 305.33 g/mol, XLogP3 = 2, pKa = 4.72 ± 0.10 predicted) . Its closest commercially available analogs—differing by halogen substitution, carboxylic acid attachment geometry, or pyrazole ring substituents—exhibit distinct physicochemical and procurement profiles that preclude generic interchangeability . The following evidence guide provides head-to-head quantitative comparisons to support compound selection in medicinal chemistry, chemical biology, and heterocyclic synthesis programs.

Why [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid Cannot Be Interchanged with In-Class Analogs


Despite sharing an adamantyl–nitropyrazole core, in-class analogs of [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid diverge substantially in lipophilicity (ΔXLogP3 up to 1.6 units), molecular weight (ΔMW up to ~79 g/mol), and linker flexibility (rotatable bond count differences), each of which independently affects membrane permeability, metabolic stability, and synthetic tractability . Furthermore, the 4-nitro substitution pattern on the pyrazole—as opposed to 3-nitro-4-bromo or 3,5-dimethyl variants—dictates distinct electronic and steric environments that govern reactivity in downstream derivatization (e.g., reduction, nucleophilic aromatic substitution, or amide coupling) [1]. These quantifiable differences mean that direct substitution without experimental validation risks altered pharmacokinetic profiles, reduced synthetic yields, and compromised structure–activity relationships.

[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison: Target vs. 4-Bromo-3-nitro Analog

The target compound (CAS 1004944-60-8) exhibits an XLogP3 of 2 , which is 1.0 log unit lower than the 4-bromo-3-nitropyrazole analog (CAS 1004944-59-5, XLogP3 = 3) . Both compounds share identical TPSA (101 Ų) and H-bond donor/acceptor counts . The lower lipophilicity of the target compound positions it closer to the CNS drug-like sweet spot (LogP 1–3), potentially offering a more favorable balance between passive permeability and aqueous solubility without sacrificing membrane penetration capacity.

Lipophilicity Drug-likeness Permeability ADME

Molecular Weight Advantage: Target Compound Offers Leaner Scaffold than Brominated Analog

The target compound (MW = 305.33 g/mol) is 78.89 g/mol lighter than the 4-bromo-3-nitropyrazole analog (MW = 384.22 g/mol) . This difference, driven entirely by the replacement of a Br substituent (atomic mass ~80) with a hydrogen at the pyrazole 4-position, shifts the compound from a lead-like space (MW < 350) into the upper range of fragment-derived leads. The TPSA remains unchanged at 101 Ų for both, meaning the target compound delivers the same polar surface area at a lower molecular weight burden, a favorable profile for downstream optimization where every added functional group incrementally increases MW [1].

Molecular Weight Lead-likeness Fragment-based drug design Ro5 compliance

Rotatable Bond Flexibility: Acetic Acid Spacer Confers Conformational Advantage over Direct Carboxylic Acid Attachment

The target compound features 3 rotatable bonds—the acetic acid CH₂–COOH side chain plus the adamantyl–pyrazole junction—whereas the directly attached carboxylic acid analog (CAS 1004944-58-4) possesses only 2 rotatable bonds, lacking the methylene spacer . This additional degree of rotational freedom allows the carboxylic acid moiety to sample a broader conformational space relative to the rigid adamantane–pyrazole core, which may influence target binding and enable a wider range of amide/ester coupling geometries in library synthesis. Both compounds share identical TPSA (101 Ų), so the difference in flexibility does not come at a cost to polar surface area .

Conformational flexibility Linker design Synthetic versatility Structure–activity relationships

Procurement Cost Efficiency: Target Compound Offers Lower Unit Cost vs. Bromo Analog at 1 g Scale

At the 1 g scale, the target compound (CAS 1004944-60-8) is listed at €778.00 , while the brominated analog (CAS 1004944-59-5) is listed at €1,322.00 for the same quantity—a 41% cost premium for the halogenated variant . At the 5 g scale, pricing converges (€1,898.00 for both) , suggesting the cost differential arises primarily from the additional synthetic step required for bromination. For pilot-scale medicinal chemistry campaigns requiring multiple grams of starting material, this ~€544/gram saving at the 1 g scale represents a meaningful procurement advantage, especially when parallel SAR exploration demands several analogs.

Procurement Cost efficiency Scale-up economics Building block sourcing

4-Nitro vs. 3,5-Dimethyl Pyrazole Substitution: Target Compound Retains Electron-Withdrawing Character for Downstream Chemistry

This evidence dimension is classified as class-level inference due to the absence of directly paired experimental data for the target compound. The 4-nitropyrazole moiety in CAS 1004944-60-8 provides a strong electron-withdrawing group (Hammett σₚ for –NO₂ ≈ +0.78) that can be selectively reduced to a primary amine (–NH₂) for further diversification, serving as a versatile synthetic handle [1]. In contrast, the 3,5-dimethylpyrazole analog (CAS 512809-80-2) bears electron-donating methyl groups that deactivate the ring toward nucleophilic attack and lack a readily derivatizable functional group at the pyrazole 4-position . The nitro group thus offers a dual advantage: it tunes the electronic environment of the pyrazole ring while simultaneously providing a latent amino group for subsequent amide, sulfonamide, or urea library construction [2].

Electronic effects Nitro reduction Synthetic handle Heterocycle reactivity

Boiling Point Comparison: Target Compound's Higher Thermal Stability May Broaden Purification Options

The target compound (CAS 1004944-60-8) has a predicted boiling point of 516.3 ± 20.0 °C at 760 mmHg , which is 13.3 °C higher than the directly attached carboxylic acid analog (CAS 1004944-58-4, BP = 503.0 ± 30.0 °C) . While both values are well above typical laboratory distillation ranges, the higher predicted boiling point is consistent with the additional methylene unit in the acetic acid side chain, which increases molecular weight by 14 g/mol without introducing additional polarity (TPSA remains 101 Ų for both) . This modest thermal stability differential is unlikely to be decision-critical on its own but may provide marginally broader solvent removal conditions during workup.

Thermal stability Purification Distillation Process chemistry

Prioritization Scenarios for [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid in Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring CNS Drug-Like Physicochemical Space

When building a structure–activity relationship (SAR) around adamantyl–pyrazole scaffolds, the target compound's XLogP3 of 2 is 1.0 unit lower than the brominated analog, placing it within the CNS-favorable LogP range of 1–3. Combined with its lower molecular weight (305.33 vs. 384.22 g/mol), it offers superior Rule-of-5 compliance headroom for subsequent substituent addition. Select CAS 1004944-60-8 as the core scaffold when downstream optimization will add lipophilic groups and maintaining drug-likeness is critical.

Diversity-Oriented Synthesis Leveraging the 4-Nitro Group as a Latent Amine

The 4-nitropyrazole moiety provides a chemically addressable synthetic handle: catalytic hydrogenation or metal-mediated reduction converts –NO₂ to –NH₂, enabling rapid generation of amide, sulfonamide, urea, or heterocycle-fused libraries. This capability is absent in the 3,5-dimethylpyrazole analog (CAS 512809-80-2), which would require de novo functionalization. Prioritize CAS 1004944-60-8 for library synthesis programs where amine diversification is a strategic objective. [1]

Cost-Sensitive Academic or Biotech Programs Requiring Gram-Quantity Building Blocks

For laboratories operating under tight consumables budgets, the target compound's 1 g price of €778.00 represents a 41% cost saving over the brominated analog (€1,322.00/g) at equivalent purity (95%). When SAR exploration requires 5–10 g of starting material, this differential translates to thousands of euros in savings. Choose CAS 1004944-60-8 for pilot-scale medicinal chemistry where halogenation is not required in the core scaffold.

Conformational Flexibility-Focused SAR Around the Carboxylic Acid Moiety

The acetic acid spacer (3 rotatable bonds) in CAS 1004944-60-8 provides greater conformational freedom for the carboxylic acid group compared to the directly attached acid analog CAS 1004944-58-4 (2 rotatable bonds). This additional flexibility may be critical when exploring amide coupling or esterification reactions where spatial orientation of the acid group influences reaction kinetics or biological target engagement. Select the target compound specifically when the methylene spacer is hypothesized to influence binding or reactivity.

Quote Request

Request a Quote for [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.